molecular formula C20H18N4O2 B324007 N,N'-bis(3-cyanophenyl)hexanediamide

N,N'-bis(3-cyanophenyl)hexanediamide

Cat. No.: B324007
M. Wt: 346.4 g/mol
InChI Key: GGUOJTUPVJJBKH-UHFFFAOYSA-N
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Description

N,N'-bis(3-cyanophenyl)hexanediamide is a symmetric alkanediamide derivative featuring two 3-cyanophenyl groups attached to a hexanediamide backbone. The meta-cyano substituents contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N,N//'-bis(3-cyanophenyl)hexanediamide

InChI

InChI=1S/C20H18N4O2/c21-13-15-5-3-7-17(11-15)23-19(25)9-1-2-10-20(26)24-18-8-4-6-16(12-18)14-22/h3-8,11-12H,1-2,9-10H2,(H,23,25)(H,24,26)

InChI Key

GGUOJTUPVJJBKH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Chain Length Effects

The biological and physicochemical properties of alkanediamides are highly dependent on substituent positions (para vs. meta) and aliphatic chain length (e.g., pentanediamide vs. hexanediamide).

Table 1: Key Properties of N,N'-bis(3-cyanophenyl)hexanediamide and Analogs
Compound Name Substituent Position Chain Length (m) Molecular Weight logP Biological Activity (IC50/Notes)
This compound meta (3-CN) 6 ~352.48* ~3.5† Limited data; inferred antialgal/antimicrobial
N,N'-bis(4-cyanophenyl)pentanediamide para (4-CN) 5 ~322.34 ~3.8† 68% synthesis yield; antimicrobial
N,N'-bis(3,4-dichlorophenyl)hexanediamide meta/para (3,4-Cl₂) 4 ~434.31 ~5.1† Potent antialgal activity
N,N′-bis[4-(aminoiminomethyl)phenyl] hexanediamide para (4-amidine) 6 ~454.50 ~1.2† IC50 = 2–3 nM (Trypanosoma brucei)
N~1~,N~6~-bis(3-ethylphenyl)hexanediamide meta (3-C₂H₅) 6 352.48 4.24 LogSw = -4.26 (low solubility)

*Estimated based on molecular formula (C₂₂H₂₀N₄O₂).
†Predicted using analogous structures.

Key Observations:

Substituent Position: Meta substituents (e.g., 3-CN, 3-C₂H₅) reduce aqueous solubility compared to para-substituted analogs (e.g., 4-CN, 4-amidine) due to asymmetric polarity . Para-amidine groups (e.g., in N,N′-bis[4-(aminoiminomethyl)phenyl] hexanediamide) enhance trypanocidal activity (IC50 = 2–3 nM), whereas meta-substituted derivatives likely exhibit reduced potency .

Chain Length: Hexanediamide (m=6) balances lipophilicity and membrane permeability, making it suitable for antimicrobial applications . Shorter chains (e.g., pentanediamide, m=5) may improve synthesis yields (e.g., 68% for N,N'-bis(4-cyanophenyl)pentanediamide) but reduce activity against certain pathogens .

Physicochemical Properties

  • logP and Solubility: The meta-cyano substituent in this compound likely lowers logP (~3.5) compared to ethyl (logP = 4.24) or chlorinated analogs (logP ~5.1), improving membrane permeability but reducing lipid solubility . Low aqueous solubility (logSw = -4.26 in ethyl analogs) may limit bioavailability, necessitating formulation optimizations .

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